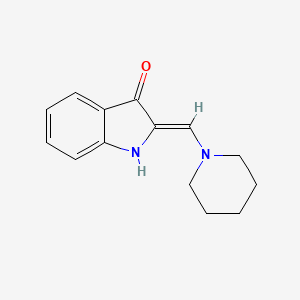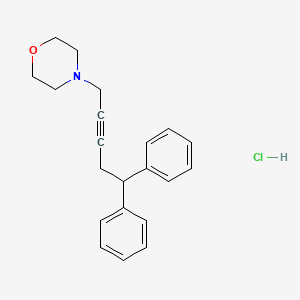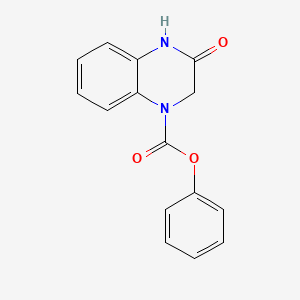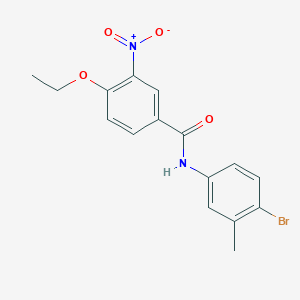
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one, also known as PIM, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. PIM is a heterocyclic compound that contains a piperidine ring and an indole ring, making it a highly versatile molecule.
科学研究应用
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is in the field of medicinal chemistry. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been investigated as a potential anti-inflammatory agent, with promising results.
作用机制
The mechanism of action of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been shown to possess antimicrobial activity against a variety of bacteria and fungi. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is its relative ease of synthesis, making it readily available for laboratory experiments. 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is also relatively stable, allowing for long-term storage and use. However, one limitation of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are many potential future directions for the study of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one. One area of research that holds promise is the development of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one, which could lead to a better understanding of its biological effects. Finally, the synthesis of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
合成方法
The synthesis of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one involves the reaction between 1,2-dihydro-3H-indol-3-one and piperidine in the presence of a catalyst. This reaction leads to the formation of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one as a yellow crystalline solid. The synthesis of 2-(1-piperidinylmethylene)-1,2-dihydro-3H-indol-3-one is relatively straightforward and can be carried out using standard laboratory techniques.
属性
IUPAC Name |
(2Z)-2-(piperidin-1-ylmethylidene)-1H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-11-6-2-3-7-12(11)15-13(14)10-16-8-4-1-5-9-16/h2-3,6-7,10,15H,1,4-5,8-9H2/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVMOPAGSAXTTF-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=C2C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide](/img/structure/B5082938.png)


![3-methyl-2-thioxo-5-(4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5082967.png)

![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B5082987.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B5082995.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5083001.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5083008.png)
![methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5083014.png)

![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083019.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5083026.png)